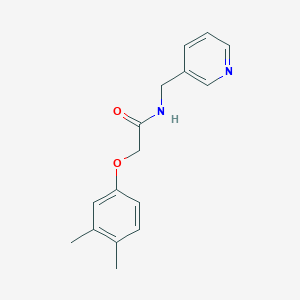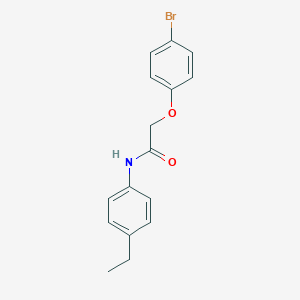![molecular formula C23H19ClN2O5 B251895 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251895.png)
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BZ-423 and has been found to exhibit promising results in various preclinical studies.
Mécanisme D'action
BZ-423 works by targeting the mitochondrial F1FO-ATPase, which is a critical component of the energy production process in cells. By inhibiting this enzyme, BZ-423 induces cell death in certain types of cells, including immune cells and cancer cells.
Biochemical and physiological effects:
BZ-423 has been found to induce apoptosis (programmed cell death) in various cell types, including T cells, B cells, and cancer cells. It has also been shown to reduce inflammation and modulate the immune response in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BZ-423 in lab experiments is its specificity for targeting the mitochondrial F1FO-ATPase, which allows for precise control over the cellular effects of the compound. However, one limitation is that the compound may not be effective in all cell types and may require further optimization for specific applications.
Orientations Futures
There are several potential future directions for research on BZ-423, including:
1. Further optimization of the compound for specific therapeutic applications, such as autoimmune diseases or cancer.
2. Investigation of the compound's effects on other cellular processes and pathways.
3. Development of new analogs of BZ-423 with improved efficacy and specificity.
4. Exploration of the compound's potential as a tool for studying mitochondrial function and energy metabolism.
5. Evaluation of the compound's safety and toxicity in preclinical and clinical studies.
In conclusion, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential therapeutic applications in autoimmune diseases and cancer. Further research is needed to fully understand the compound's mechanism of action and optimize its use for specific applications.
Méthodes De Synthèse
The synthesis of BZ-423 involves several steps, including the reaction of 2-chlorobenzoic acid with o-phenylenediamine to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product, N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide.
Applications De Recherche Scientifique
BZ-423 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been found to exhibit anti-inflammatory and anti-tumor properties.
Propriétés
Formule moléculaire |
C23H19ClN2O5 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)25-14-8-9-18-17(12-14)26-23(31-18)15-6-4-5-7-16(15)24/h4-12H,1-3H3,(H,25,27) |
Clé InChI |
AUDCPRZCCGPKAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)





![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)